5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride
Description
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a spirocyclic compound featuring a unique 3.5-membered bicyclic ether system fused to a methanesulfonyl chloride group. This structure confers both steric constraints and electronic effects, making it a reactive intermediate in organic synthesis, particularly for sulfonylation reactions. The spiro architecture influences its conformational stability, solubility, and reactivity compared to linear or monocyclic analogs. Its synthesis and applications are less documented in the literature, but related spiroketals and sulfonyl chlorides provide contextual insights .
Properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-4-12-6-8(13-7)2-1-3-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONXRHKVBJXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCC(O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: Corresponding sulfonic acid.
Reduction: Corresponding sulfonyl hydride.
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Spiroketal Derivatives
1,7-Dioxaspiro[5.5]undecanes (6,6-Spiroketals) :
These compounds exhibit enhanced stability due to hyperconjugation effects (2p(O) → σ*C-O interactions), which stabilize specific conformers. In contrast, the 3.5-spiro system in the target compound introduces greater ring strain, reducing thermodynamic stability but increasing reactivity. This makes the target compound more suitable for kinetic-driven reactions, such as nucleophilic substitutions .- 1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione (15): This bicyclic lactone, synthesized via Dess–Martin oxidation and dehydration, shares structural motifs with the target compound. However, the presence of conjugated carbonyl groups in 15 alters its electronic profile, favoring cycloaddition reactions. The methanesulfonyl chloride group in the target compound instead enables sulfonamide bond formation, as seen in derivatives like 5-phenyl-1,3-thiazole-4-sulfonamide () .
Sulfonyl Chloride Derivatives
5-Phenyl-1,3-thiazole-4-sulfonyl Chloride :
Used to synthesize sulfonamide derivatives (e.g., compounds 12–15 in ), this compound lacks the spirocyclic framework, resulting in lower steric hindrance and higher flexibility. The target compound’s rigid spiro system may hinder nucleophilic attack at the sulfonyl chloride site, necessitating optimized reaction conditions (e.g., elevated temperatures or polar solvents) .2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride :
This fused aromatic sulfonyl chloride demonstrates higher melting points (e.g., 181–183°C for derivative 13) due to π-stacking interactions, contrasting with the target compound’s likely lower melting range (unreported but inferred to be <150°C based on analogous spiroethers). The aromatic system also enhances UV absorption, a property absent in the aliphatic spiro compound .
Amine-Functionalized Spiro Analogs
- {5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine Hydrochloride: This analog replaces the sulfonyl chloride with an amine group, drastically altering reactivity. The amine serves as a nucleophile in amide bond formation, while the sulfonyl chloride in the target compound acts as an electrophile. The hydrochloride salt form improves water solubility, whereas the sulfonyl chloride’s polarity is intermediate .
Data Tables for Comparative Analysis
Table 1: Key Physical and Spectral Properties
Research Findings and Implications
- Synthetic Utility : The target compound’s spirocyclic structure offers a balance between reactivity and steric control, enabling selective sulfonylation in complex molecules. However, its hydrolysis sensitivity necessitates inert atmospheres during reactions .
- Biological Relevance : Unlike pheromone-related spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane in ), the sulfonyl chloride group directs the compound toward synthetic rather than bioactive applications .
- Conformational Analysis : Computational studies comparing 3.5- and 5.5-spiro systems could elucidate strain effects on reaction pathways, informing catalyst design .
Biological Activity
5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃ClO₄S
- Molecular Weight : 222.71 g/mol
- SMILES Notation : C1CC2(C1)COC(CO2)CS(=O)(=O)Cl
The presence of the methanesulfonyl chloride group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Its spirocyclic structure may contribute to unique interactions with biological targets.
The specific biological targets of this compound are not fully elucidated. However, compounds with similar structures have been shown to interact with various biochemical pathways:
- Cell Proliferation : Indole derivatives, a class to which this compound belongs, have been reported to exhibit antiproliferative properties against cancer cell lines.
- Antimicrobial Activity : Similar sulfonyl-containing compounds have demonstrated activity against various pathogens.
- Enzyme Inhibition : The sulfonyl chloride functional group may allow for interaction with nucleophilic sites on enzymes, potentially leading to inhibition.
Pharmacokinetics
Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) specific to this compound is limited. However, studies on related indole derivatives suggest that:
- Absorption : Likely varies based on formulation and route of administration.
- Distribution : May be influenced by lipophilicity due to the spirocyclic structure.
- Metabolism : Potential metabolic pathways could involve hydrolysis of the sulfonyl chloride group.
- Excretion : Expected to occur primarily through renal pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Studies and Research Findings
-
Antiproliferative Studies :
- Research has indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- A study reported the synthesis of similar spirocyclic compounds that demonstrated effective antimicrobial activity against Gram-positive bacteria. The methanesulfonyl chloride group was critical for this activity.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition revealed that compounds with a sulfonyl moiety can act as potent inhibitors for certain kinases involved in cancer proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
